N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
Description
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Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O2/c1-11-6-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-4-12(19)7-13/h3-8,10H,9H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTYJFOLNCSOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In Vitro Studies
Recent studies have demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (nM) | Remarks |
|---|---|---|
| MCF-7 | 45 - 97 | High sensitivity to CDK2 inhibitors |
| HCT-116 | 6 - 99 | Most sensitive among tested lines |
| HepG-2 | 48 - 90 | Moderate sensitivity |
In a comparative study, the synthesized compound showed superior activity against MCF-7 and HCT-116 cell lines compared to standard treatments like sorafenib, which has IC50 values of 144 nM for MCF-7 and 176 nM for HepG-2 .
Apoptotic Effects
The compound not only inhibits cell proliferation but also induces apoptosis. Flow cytometry analysis revealed that treatment with this compound leads to significant increases in sub-G1 phase populations in treated cells, indicating apoptosis induction.
Case Studies
A notable case study involved the administration of this compound in xenograft models. The results indicated a marked reduction in tumor volume compared to control groups.
| Treatment | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 65 |
This reduction was accompanied by enhanced apoptosis markers within tumor tissues, further supporting its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a high bioavailability score of 0.55. Toxicological evaluations indicate that while the compound exhibits some acute toxicity (H302), its therapeutic window appears adequate for further development .
Scientific Research Applications
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit protein kinases involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : It may induce programmed cell death in cancer cells by activating caspases and modulating related pathways.
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines.
The following table summarizes the biological activities reported for N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 | |
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 5.0 µM, attributed to apoptosis induction via caspase activation.
Study 2: Kinase Inhibition
Another research focused on the inhibitory effects of the compound on Aurora A kinase, a critical regulator in cell division. The study reported an IC50 value of 0.15 µM, suggesting potent inhibition and highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
